N-(cyclohexylmethyl)guanidine hydroiodide
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Overview
Description
N-(Cyclohexylmethyl)guanidine hydroiodide is a chemical compound with the molecular formula C8H18IN3 and a molecular weight of 283.15 g/mol . This compound is known for its unique structure, which includes a guanidine group attached to a cyclohexylmethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
N-(Cyclohexylmethyl)guanidine hydroiodide is utilized in a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Researchers use it to study the effects of guanidine derivatives on biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)guanidine hydroiodide involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Advantages and Limitations for Lab Experiments
N-(cyclohexylmethyl)guanidine hydroiodide has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety protocols when working with this compound in the laboratory.
Future Directions
There are a number of potential future directions for research on N-(cyclohexylmethyl)guanidine hydroiodide. One potential direction is to further explore its potential biochemical and physiological effects. Additionally, further research could be done to explore its potential as a therapeutic agent, such as its potential to act as an anti-inflammatory or anti-cancer drug. Additionally, further research could be done to explore its potential as a neurotransmitter in the brain. Finally, further research could be done to explore its potential as a catalyst in the synthesis of other organic compounds.
Synthesis Methods
N-(cyclohexylmethyl)guanidine hydroiodide can be synthesized using a variety of methods, but the most commonly used method is the reaction of an amine and an alkyl halide. In this reaction, the amine is reacted with the alkyl halide to form an alkyl amine, which is then reacted with hydroiodic acid to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Preparation Methods
The synthesis of N-(Cyclohexylmethyl)guanidine hydroiodide can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with a guanylating agent such as di(imidazole-1-yl)methanimine . This reaction typically occurs under mild conditions and provides a straightforward route to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(Cyclohexylmethyl)guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the guanidine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
N-(Cyclohexylmethyl)guanidine hydroiodide can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine group, leading to variations in their chemical properties and applications.
Cyclohexylguanidine: This compound lacks the methyl group, resulting in different reactivity and biological activity.
Methylguanidine: This simpler compound has a single methyl group attached to the guanidine moiety. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
properties
IUPAC Name |
2-(cyclohexylmethyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.HI/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRLBHWXQWZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN=C(N)N.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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